![molecular formula C22H24F2N6 B12242220 2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12242220.png)
2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of cyclopropyl, difluoromethyl, pyrimidinyl, piperazinyl, tetrahydroquinoline, and carbonitrile groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl and piperazinyl intermediates, followed by their coupling with the tetrahydroquinoline and carbonitrile groups. Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents such as ethanol and dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
- 2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole
- tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate .
Uniqueness
What sets 2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. Its difluoromethyl and cyclopropyl groups, for instance, may enhance its stability and bioactivity compared to other compounds .
Properties
Molecular Formula |
C22H24F2N6 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H24F2N6/c23-20(24)18-12-19(28-21(26-18)14-5-6-14)29-7-9-30(10-8-29)22-16(13-25)11-15-3-1-2-4-17(15)27-22/h11-12,14,20H,1-10H2 |
InChI Key |
DMYIXYPSOMBUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5 |
Origin of Product |
United States |
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